molecular formula C22H28N2O5S B10923822 methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10923822
M. Wt: 432.5 g/mol
InChI Key: PYOHQNFYYAYQFP-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene ring, an isoindoline moiety, and a methyl ester group

Preparation Methods

The synthesis of methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isoindoline moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline ring.

    Attachment of the propanoyl group: The isoindoline derivative is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted isoindoline.

    Cyclohepta[b]thiophene ring formation: The propanoyl-substituted isoindoline is then reacted with a thiophene derivative under cyclization conditions to form the cyclohepta[b]thiophene ring.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with similar compounds such as:

    Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound has a similar isoindoline moiety but lacks the cyclohepta[b]thiophene ring.

    Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar to the above compound but with an ethyl ester group instead of a methyl ester.

    3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid: This compound has a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its combination of the cyclohepta[b]thiophene ring and the isoindoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 2-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-29-22(28)18-15-9-3-2-4-10-16(15)30-19(18)23-17(25)11-12-24-20(26)13-7-5-6-8-14(13)21(24)27/h13-14H,2-12H2,1H3,(H,23,25)

InChI Key

PYOHQNFYYAYQFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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